3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane
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Overview
Description
3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane is a chemical compound known for its unique structure and properties It belongs to the class of branched hydrocarbons, which are characterized by their complex molecular arrangements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane typically involves multiple steps, starting from simpler organic molecules. The process may include:
Alkylation Reactions: Introduction of butyl, ethyl, and methyl groups to the parent hydrocarbon structure.
Cyclization: Formation of the tetroxonane ring through cyclization reactions under controlled conditions.
Purification: Use of techniques such as distillation and chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Systems: Utilization of continuous reactors to streamline the synthesis process and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxygenated derivatives.
Reduction: Interaction with reducing agents to yield reduced forms of the compound.
Substitution: Replacement of hydrogen atoms with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction could produce alkanes or alkenes.
Scientific Research Applications
3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane has found applications in various scientific research fields:
Chemistry: Used as a model compound to study reaction mechanisms and molecular interactions.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic processes.
Alter Membrane Properties: Influence the properties of cell membranes, impacting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetroxonane: The parent compound.
This compound Derivatives: Compounds with slight modifications to the parent structure.
Other Branched Hydrocarbons: Compounds with similar branching patterns but different functional groups.
Uniqueness
This compound stands out due to its specific arrangement of butyl, ethyl, and methyl groups, which confer unique chemical and physical properties. This distinct structure makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62331-35-5 |
---|---|
Molecular Formula |
C16H32O4 |
Molecular Weight |
288.42 g/mol |
IUPAC Name |
3-butyl-6,9-diethyl-3,6,9-trimethyl-1,2,4,5-tetraoxonane |
InChI |
InChI=1S/C16H32O4/c1-7-10-11-16(6)19-17-14(4,8-2)12-13-15(5,9-3)18-20-16/h7-13H2,1-6H3 |
InChI Key |
HYEDNYKQLQHPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OOC(CCC(OO1)(C)CC)(C)CC)C |
Origin of Product |
United States |
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